(S)-3-Methylmorpholine hydrochloride (S)-3-Methylmorpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1022094-03-6
VCID: VC2834245
InChI: InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
SMILES: CC1COCCN1.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

(S)-3-Methylmorpholine hydrochloride

CAS No.: 1022094-03-6

Cat. No.: VC2834245

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Methylmorpholine hydrochloride - 1022094-03-6

Specification

CAS No. 1022094-03-6
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name (3S)-3-methylmorpholine;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Standard InChI Key MSOCQCWIEBVSLF-JEDNCBNOSA-N
Isomeric SMILES C[C@H]1COCCN1.Cl
SMILES CC1COCCN1.Cl
Canonical SMILES CC1COCCN1.Cl

Introduction

Chemical Identity and Structure

(S)-3-Methylmorpholine hydrochloride (CAS 1022094-03-6) is a hydrochloride salt of (S)-3-Methylmorpholine. This compound features a six-membered morpholine ring with a methyl group at the third position in the S-configuration . The chemical has a molecular formula of C₅H₁₂ClNO with a molecular weight of 137.61 g/mol .

Chemical Identifiers

Identifier TypeInformation
CAS Number1022094-03-6
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
IUPAC Name(3S)-3-methylmorpholine;hydrochloride
InChI KeyMSOCQCWIEBVSLF-JEDNCBNOSA-N
Canonical SMILESCC1COCCN1.Cl

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • (3S)-3-Methylmorpholine hydrochloride

  • (S)-3-Methylmorpholine HCl

  • (3S)-3-methyl-Morpholine hydrochloride

  • (3S)-Methylmorpholine hydrochloride

  • Morpholine, 3-methyl-, hydrochloride (1:1), (3S)-

Physical Properties and Specifications

(S)-3-Methylmorpholine hydrochloride appears as a white to almost white crystalline powder with specific physical and chemical characteristics that make it valuable for research applications.

Physical Characteristics

PropertyValue
Physical FormWhite to almost white powder or crystal
Melting Point125.0 to 130.0°C (typically 128°C)
Specific Rotation [α]²⁰ᴅ-2.0 to -5.0° (C=1, H₂O)
Storage Temperature2-8°C (refrigerated)
Special Storage ConditionsUnder inert gas (nitrogen or argon)

Quality Specifications

Commercial preparations of the compound typically adhere to the following specifications:

Test ParameterSpecification
Purity (Nonaqueous Titration)Minimum 98.0%
Purity (Argentometric Titration)Minimum 98.0%
AppearanceWhite to almost white powder to crystal
NMRConfirms to structure

Synthesis Methods

The synthesis of (S)-3-Methylmorpholine hydrochloride involves specialized techniques to ensure high optical purity and yield.

General Synthetic Approach

While the search results don't provide a specific synthesis route for (S)-3-Methylmorpholine hydrochloride, related morpholine derivatives are typically synthesized through:

  • Starting with appropriate chiral precursors

  • Performing selective methylation reactions

  • Converting to the hydrochloride salt using hydrochloric acid

The synthesis generally requires careful control of reaction conditions to maintain stereochemical purity .

Industrial Production Methods

Industrial preparation may employ more efficient and scalable methods including:

  • Continuous flow reactors

  • Optimized reaction conditions to ensure high yield and purity

  • Advanced purification techniques such as crystallization and distillation

These approaches are essential for producing the compound at commercial scale while maintaining its stereochemical integrity .

Applications in Research and Industry

(S)-3-Methylmorpholine hydrochloride has diverse applications across several scientific and industrial domains.

Pharmaceutical Applications

The compound serves as:

  • A key intermediate in pharmaceutical synthesis

  • A building block for various drug candidates

  • A chiral auxiliary in asymmetric synthesis of pharmaceuticals

  • A reagent for producing enantiopure compounds

Chemical Research Applications

In chemical research, the compound is utilized for:

  • Organic synthesis of complex molecules

  • Creation of new synthetic methodologies

  • Development of chiral catalysts

  • Structure-activity relationship studies

Materials Science Applications

Recent research has demonstrated the compound's utility in materials science:

  • As a precursor in the synthesis of chiral metal halide hybrids

  • In the development of circularly polarized luminescent materials

  • For creating materials with unique optical properties

Recent Research Advancements

Recent scientific literature reveals innovative applications of (S)-3-Methylmorpholine hydrochloride in advanced materials research.

Circularly Polarized Luminescence Research

A significant 2025 study published in Nature Communications utilized (S)-3-Methylmorpholine (referred to as R/S-MeML in the paper) to develop novel chiral indium-based metal halide hybrids with efficient circularly polarized luminescence characteristics:

  • The compound was used to create R/S-(MeML)₂InCl₅·2H₂O (R/S-0DIn) structures

  • These materials displayed mirrored geometric configurations and crystallized in the chiral monoclinic space group P2₁

  • The resulting materials showed promising applications in optoelectronic devices and chiral light sources

Synthesis Protocol from Recent Research

The research detailed a specific synthesis protocol:

  • In₂O₃ (0.072 g, 0.26 mmol) and R/S-MeML (0.158 g, 1.56 mmol) were dissolved in 3 mL of HCl

  • The mixture was heated at 100°C for 1 hour until completely dissolved

  • Colorless single crystals were obtained after evaporating for one week at 40°C

This synthesis approach demonstrates the compound's potential in creating advanced functional materials beyond traditional chemical applications.

Safety MeasureDetails
Personal Protective EquipmentWear protective gloves, protective clothing, eye protection, and face protection
Exposure ResponseIf on skin: Wash with plenty of water
If inhaled: Remove person to fresh air and keep comfortable for breathing
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do
Storage ConditionsStore in a cool, dry, well-ventilated area away from incompatible substances
Store under inert gas at 2-8°C
SupplierPackage SizesApproximate Price Range (2025)
CymitQuimica1g, 5g, 25g, 100g€30.00 - €631.00
TCI America1g, 5g£78.00 - £362.00
Fisher Scientific1g, 5gVarious pricing tiers

Solution Preparation Guidelines

For research applications requiring solutions of (S)-3-Methylmorpholine hydrochloride, specific preparation guidelines are available.

Stock Solution Preparation Table

Desired ConcentrationAmount of Compound
1 mg
1 mM7.2669 mL
5 mM1.4534 mL
10 mM0.7267 mL

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